2-[(Z)-{[(E)-(4-Chlorophenyl)diazenyl](4-nitrophenyl)methylidene}amino]benzoic acid
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Overview
Description
2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes both azo and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid typically involves a multi-step process. One common method includes the diazotization of 4-chloroaniline followed by coupling with 4-nitrobenzaldehyde. The resulting intermediate is then reacted with 2-aminobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines, while oxidation of the nitro group can lead to various oxidized products .
Scientific Research Applications
2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain or marker due to its azo group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: Similar in structure but lacks the azo and nitro groups.
4-[(E)-(4-Nitrophenyl)diazenyl]benzoic acid: Contains a similar azo linkage but different substituents.
2-Aminobenzoic acid: Shares the benzoic acid core but lacks the complex substituents.
Uniqueness
2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid is unique due to its combination of azo and nitro groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
654649-09-9 |
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Molecular Formula |
C20H13ClN4O4 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
2-[[[(4-chlorophenyl)diazenyl]-(4-nitrophenyl)methylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H13ClN4O4/c21-14-7-9-15(10-8-14)23-24-19(13-5-11-16(12-6-13)25(28)29)22-18-4-2-1-3-17(18)20(26)27/h1-12H,(H,26,27) |
InChI Key |
JBEGAXYMLKGWCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=C(C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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